![molecular formula C12H15NO4 B14855214 Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dioxolane moiety and an ethyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . This reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate can be compared with similar compounds such as:
- Ethyl 2-methyl-1,3-dioxolane-2-acetate : This compound also contains a dioxolane ring but differs in the substitution pattern and overall structure.
- Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate : Similar in structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
ethyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-11(14)7-10-4-3-9(8-13-10)12-16-5-6-17-12/h3-4,8,12H,2,5-7H2,1H3 |
Clave InChI |
YOYBCMXOCUCJEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC=C(C=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)
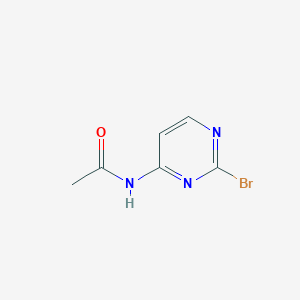
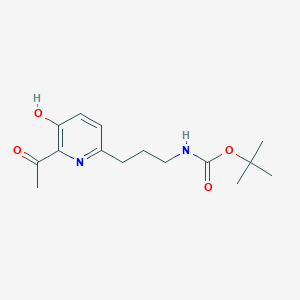
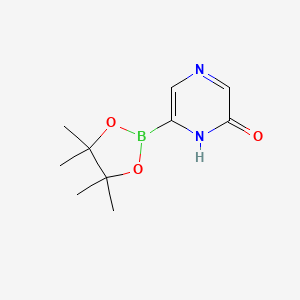
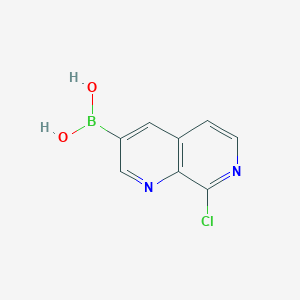
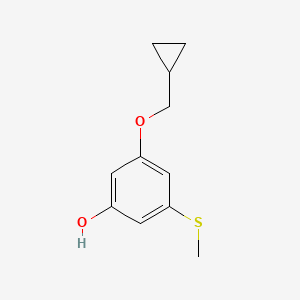
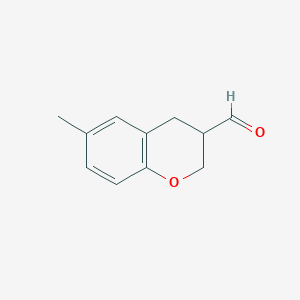
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
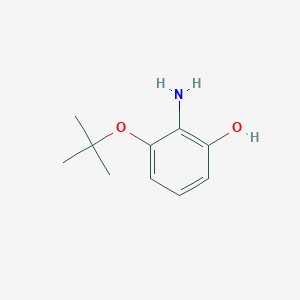

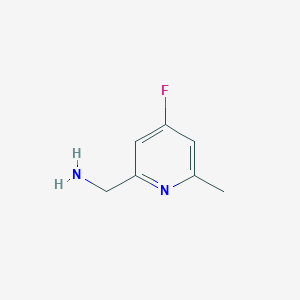
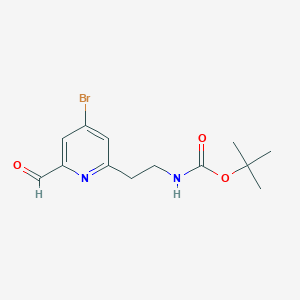

![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
